molecular formula C18H16FN3OS B2883165 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 309271-18-9

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2883165
CAS No.: 309271-18-9
M. Wt: 341.4
InChI Key: IAYWBVIDKMYRNY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their diverse biological activities . They are often used in the development of new drugs due to their potential anti-tubercular, anti-inflammatory, and other medicinal properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in coupling reactions with other molecules to form more complex structures .

Scientific Research Applications

Anti-mycobacterial Properties

Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as promising new anti-mycobacterial chemotypes. In a study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides, several compounds exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Notably, compounds with the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanone moiety showed significant efficacy with low cytotoxicity, highlighting their therapeutic potential (Pancholia et al., 2016).

Structural and Biological Analysis

Another study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle closely related to the mentioned compound. This research aimed to evaluate antiproliferative activity and was characterized using various spectroscopic methods and X-ray diffraction studies, demonstrating the compound's potential in biomedical applications (Prasad et al., 2018).

Antimicrobial Activity

Fluorinated Benzothiazolo Imidazole compounds have been synthesized and evaluated for their antimicrobial activity. This research explored the antimicrobial properties of derivatives, including those similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone, showing some compounds' promising anti-microbial potential (Sathe et al., 2011).

Fluorescent Logic Gates

A study on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, incorporating a piperazine receptor and an aryl group, demonstrates the application of similar compounds in creating fluorescent logic gates. These molecules, adjusted by solvent polarity, can transition between different logic operations, underscoring their potential in developing molecular electronic devices and sensors (Gauci & Magri, 2022).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the target they interact with. Some benzothiazole derivatives have shown inhibitory activity against certain types of bacteria, making them potential candidates for anti-tubercular drugs .

Future Directions

Research into benzothiazole derivatives is ongoing, with many studies focusing on their potential medicinal properties. Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYWBVIDKMYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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